molecular formula C11H15NO2 B1461587 2-Methyl-3-[(propan-2-yl)amino]benzoic acid CAS No. 1157405-32-7

2-Methyl-3-[(propan-2-yl)amino]benzoic acid

Cat. No.: B1461587
CAS No.: 1157405-32-7
M. Wt: 193.24 g/mol
InChI Key: SMTXUTBDHFNSRN-UHFFFAOYSA-N
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Description

2-Methyl-3-[(propan-2-yl)amino]benzoic acid (CAS Number: 1157405-32-7) is a high-purity benzoic acid derivative supplied for use in chemical and pharmaceutical research. This compound has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . As a substituted benzoic acid, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery efforts. Research into similar small molecule inhibitors, particularly in high-throughput screening, has demonstrated the utility of such benzoic acid derivatives in developing potent and selective inhibitors for targets like the HSET (KIFC1) motor protein . Inhibiting HSET is a promising therapeutic strategy for targeting cancers with amplified centrosomes, as it can induce multipolar spindle formation and cell death in malignant cells while sparing normal, healthy cells . Please handle this product with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

2-methyl-3-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)12-10-6-4-5-9(8(10)3)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTXUTBDHFNSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of m-Xylene

  • Starting Material: m-xylene (1,3-dimethylbenzene).
  • Reaction: Chlorination at the 2-position relative to one methyl group.
  • Catalysts: Lewis acids such as ferric trichloride (FeCl3), aluminum trichloride (AlCl3), antimony trichloride (SbCl3), or titanium tetrachloride (TiCl4).
  • Conditions: Reaction temperature around 60 °C with chlorine gas introduced under catalytic conditions.
  • Outcome: Formation of 2-chloro-m-xylene with high selectivity.

Oxidation to 3-Methyl-2-chlorobenzoic Acid

  • Substrate: 2-chloro-m-xylene.
  • Solvent: Acetic acid.
  • Catalyst: Sodium acetate.
  • Oxidant: Hydrogen peroxide (30% aqueous solution) added dropwise over 2 hours.
  • Temperature: Heated to 80-100 °C, typically around 90 °C.
  • Process: The methyl group is oxidized to a carboxylic acid group while retaining the chlorine substituent.
  • Yield: Approximately 92.7% for this step.
  • Purification: Reduced pressure distillation to remove solvents and isolation of the acid.

Amination to 3-Methyl-2-aminobenzoic Acid and Subsequent Alkylation

  • Substrate: 3-methyl-2-chlorobenzoic acid.
  • Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents such as DMF, DMA, or acetonitrile.
  • Catalysts: Copper compounds such as cuprous chloride (CuCl) and sodium carbonate as a base.
  • Amination Agent: Ammonia gas or ammonium salts introduced under alkaline conditions.
  • Temperature: Reaction heated to 120-140 °C initially, then to 150 °C for 3-6 hours.
  • Outcome: Nucleophilic substitution replaces chlorine with an amino group.
  • Alkylation: The amino group is subsequently alkylated with isopropyl reagents (e.g., isopropyl bromide or chloride) to form the 3-[(propan-2-yl)amino] substituent.
  • Purification: Reduced pressure distillation, washing, and recrystallization (e.g., in methanol) to isolate the final product.

Reaction Scheme Summary

Step Reaction Type Starting Material Reagents & Catalysts Conditions Product Yield (%)
1 Chlorination m-xylene Cl2, FeCl3 (Lewis acid catalyst) 60 °C 2-chloro-m-xylene Not specified
2 Oxidation 2-chloro-m-xylene H2O2 (30%), Acetic acid, sodium acetate (catalyst) 80-100 °C (90 °C typical) 3-methyl-2-chlorobenzoic acid 92.7
3 Amination 3-methyl-2-chlorobenzoic acid NH3 gas, CuCl, Na2CO3, DMSO 120-150 °C, 3-6 h 3-methyl-2-aminobenzoic acid 88.6
4 Alkylation 3-methyl-2-aminobenzoic acid Isopropyl halide, base (e.g., K2CO3) Reflux or elevated temp. This compound Variable (depends on method)

Research Findings and Notes

  • The chlorination step requires careful control of temperature and catalyst to avoid poly-chlorination or side reactions.
  • Oxidation with hydrogen peroxide in acetic acid is preferred due to environmental considerations and high yield, avoiding harsher oxidants like nitric acid or potassium permanganate.
  • Amination under alkaline conditions with copper catalysts is efficient, providing good yields and minimizing side reactions.
  • Alkylation of the amino group with isopropyl halides is a standard method to introduce the isopropyl substituent, typically carried out under reflux with a base to neutralize the formed acid.
  • The overall synthetic route is considered cost-effective and scalable for industrial applications.
  • Purification steps such as recrystallization are essential to obtain high purity product suitable for further applications.

Comparison with Related Methods

Other methods for preparing substituted aminobenzoic acids involve nitration followed by reduction, but these have drawbacks including side reactions, high equipment demands, and environmental concerns. The halogenation-oxidation-amination route described here avoids these issues, providing a cleaner and more controllable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(propan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities
Recent studies have highlighted the potential of 2-methyl-3-[(propan-2-yl)amino]benzoic acid as an antimicrobial and anticancer agent. Its structural analogs have shown significant activity against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potent anticancer properties .

Mechanism of Action
The compound's efficacy is believed to stem from its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies on related compounds have revealed their role as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Study: Anticancer Screening
In a recent screening of novel benzoic acid derivatives, compounds similar to this compound exhibited promising results against MCF-7 and A549 cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting that further development could lead to new cancer therapies .

Biochemical Research Applications

Buffering Agent in Biological Systems
This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological experiments .

Stability and Compatibility
The stability of this compound under physiological conditions allows it to be used in long-term cell culture systems without significant degradation or alteration of pH levels .

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the reaction of substituted benzoic acids with isopropylamine under controlled conditions. This flexibility in synthesis allows for the creation of numerous derivatives with tailored biological activities .

Derivatives and Their Activities
The exploration of structural modifications has led to the development of derivatives that enhance the pharmacological profile of the parent compound. For example, modifications at the amino or benzoic acid moieties can significantly alter the compound's activity against specific targets .

Summary Table of Applications

Application AreaDetailsReferences
Medicinal ChemistryAntimicrobial and anticancer activities
Biochemical ResearchBuffering agent for cell cultures
SynthesisVarious synthetic routes available
Derivative DevelopmentEnhanced activity through structural modifications

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Methyl-3-(propan-2-ylamino)benzoic acid
  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.25 g/mol
  • CAS No.: 1157405-32-7
  • Structure: Features a benzoic acid core substituted with a methyl group at position 2 and an isopropylamino group (-NH-C(CH₃)₂) at position 3 .

Physicochemical Properties :

  • Appearance : Powder form, stable at room temperature .
  • Solubility: Limited data, but polar substituents (carboxylic acid and amino groups) suggest moderate solubility in polar solvents.
Structural Analogues

The compound belongs to a class of substituted benzoic acids with diverse biological and industrial applications. Below is a comparative analysis with structurally or functionally related compounds:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-Methyl-3-[(propan-2-yl)amino]benzoic acid Methyl (C-2), isopropylamino (C-3) C₁₁H₁₅NO₂ Building block for pharmaceuticals; high thermal stability.
4-Cyano-2-nitrobenzoic acid derivatives Nitro (C-2), cyano (C-4) C₉H₅N₂O₄ Precursors for radiopharmaceuticals; used in coupling reactions with amines (e.g., compound 7 in ).
2-Hydroxy-4-substituted-azo-benzoic acids Hydroxy (C-2), azo-benzothiazolyl (C-3) Varies Azo dyes with applications in textiles and analytical chemistry; exhibit pH-dependent solubility (pKa ~2–3 for carboxylic acid).
Ethyl 2-methyl-3-boronated benzoate Boronate ester (C-3), ethyl ester (C=O) C₁₅H₂₁BO₅ High thermal stability; used in Suzuki-Miyaura cross-coupling reactions.
Methyl 2-cyano-biphenyl-nitrobenzoate Cyano-biphenyl (C-2), nitro (C-3) C₂₂H₁₇N₃O₄ Intermediate in angiotensin II receptor antagonists; nitro group enhances electrophilicity.
Key Research Findings

Azo Derivatives: Diazotization and coupling with phenols yield stable azo dyes, a strategy that could modify the target compound’s amino group for dye applications .

Physicochemical Behavior: Acidity: Azo-benzoic acids () show dual acidity (carboxylic acid pKa ~2.5; phenolic -OH pKa ~9.5), whereas the target compound’s solubility is likely dominated by its carboxylic acid group (pKa ~4–5) . Thermal Stability: Boronate esters () exhibit superior thermal stability compared to the target compound, suggesting substitutions like boronate groups could enhance stability .

Radiopharmaceutical Potential: Nitro/fluoro analogues () are precursors for radiochemical probes, suggesting the target compound could be modified for imaging applications .

Biological Activity

2-Methyl-3-[(propan-2-yl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological systems, including cancer cell lines and enzymatic pathways.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • IUPAC Name : 2-Methyl-3-(propan-2-ylamino)benzoic acid
  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol

The compound features a benzoic acid moiety with an isopropylamine substituent, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives, including this compound. The following table summarizes the findings related to its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-722.54Induction of apoptosis
A5495.08Cell cycle arrest
HCT1166.48Inhibition of proliferation

These results indicate that the compound exhibits significant antiproliferative effects, particularly against breast (MCF-7) and lung (A549) cancer cells, suggesting a promising avenue for further development as an anticancer agent .

Enzymatic Inhibition

In addition to its anticancer properties, this compound has shown potential in inhibiting various enzymes linked to disease processes. For instance, studies have indicated that derivatives of benzoic acid can activate proteolytic pathways, enhancing the degradation of misfolded proteins via the ubiquitin-proteasome system and autophagy .

Case Studies

  • MCF-7 Cell Line Study :
    • A study evaluated the effect of this compound on the MCF-7 cell line, revealing an IC50 value of 22.54 µM. The compound induced apoptosis through caspase activation and reduced TNF-alpha levels significantly .
  • A549 Cell Line Study :
    • The compound demonstrated an IC50 value of 5.08 µM against A549 cells, indicating potent cytotoxicity. Flow cytometry analysis showed that treatment with this compound led to substantial cell cycle arrest in the G1 phase, which is critical for inhibiting tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancerous cells, particularly in the G1 phase.
  • Enzymatic Modulation : The compound enhances proteolytic activities that could potentially mitigate protein aggregation associated with various diseases .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Methyl-3-[(propan-2-yl)amino]benzoic acid, and how can purity be validated?

Answer:

  • Synthetic Routes : Utilize condensation reactions between substituted benzaldehydes, amines, and benzoic acid derivatives under acidic conditions (e.g., sulfuric or methanesulfonic acid). For example, a three-component reaction involving a substituted benzaldehyde, isopropylamine, and 3-aminobenzoic acid can yield the target compound .
  • Purification : Employ recrystallization using solvents like ethanol or methanol, or gradient HPLC for higher purity.
  • Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and 1H/13C^1 \text{H}/^{13}\text{C} NMR spectroscopy. Monitor byproducts (e.g., [(Y-phenyl)-bis(4-aminophenyl)]methane) using thin-layer chromatography (TLC) .

Q. How can the compound’s solubility and stability be assessed under experimental conditions?

Answer:

  • Solubility : Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via LC-MS and compare with stress conditions (oxidative, thermal, photolytic) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure determination?

Answer:

  • Data Collection : Use low-temperature (e.g., 100 K) X-ray diffraction to minimize thermal motion artifacts.
  • Refinement : Apply the SHELX suite (e.g., SHELXL) to model disorder, employing PART and SUMP instructions for split positions. Validate with residual density maps (Δρ<0.3eA˚3\Delta \rho < 0.3 \, eÅ^{-3}) .
  • Case Example : For co-crystals (e.g., with adipic acid), refine occupancy ratios iteratively and cross-validate with spectroscopic data .

Q. What computational strategies improve the accuracy of electronic property predictions for this compound?

Answer:

  • DFT Methods : Use hybrid functionals (e.g., B3LYP) with exact exchange terms (20–25% Hartree-Fock) to reduce errors in ionization potential and electron affinity calculations. Basis sets like 6-311++G(d,p) are recommended .
  • Validation : Compare computed HOMO-LUMO gaps and dipole moments with experimental UV-Vis and dielectric spectroscopy data. Address discrepancies by testing solvent effects (e.g., PCM model) .

Q. How can conflicting bioactivity data (e.g., yeast toxicity vs. mammalian cell safety) be reconciled?

Answer:

  • Mechanistic Studies : Investigate transporter-mediated resistance (e.g., Tpo1 in Saccharomyces cerevisiae) using knockout strains. Compare intracellular accumulation via LC-MS in yeast vs. mammalian cells .
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} assays across cell lines. Correlate with logP values to assess membrane permeability differences .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental pKa values?

Answer:

  • Experimental pKa : Determine via potentiometric titration in aqueous/organic solvent mixtures (e.g., water-DMSO).
  • Computational Adjustments : Apply implicit solvent models (e.g., COSMO-RS) and validate with explicit solvent molecular dynamics (MD) simulations. Discrepancies >1 unit may indicate protonation site errors .

Methodological Best Practices

Q. Table 1. Comparison of Computational Methods for Thermochemical Properties

MethodFunctional/Basis SetAverage Error (kcal/mol)Use Case
B3LYP6-31G(d)3.2Initial screening
M06-2X6-311++G(d,p)1.8High-accuracy thermochemistry
ωB97X-Ddef2-TZVP1.5Non-covalent interactions
Source: Adapted from and .

Q. Table 2. Common Byproducts in Synthesis and Mitigation Strategies

ByproductFormation CauseMitigation
[(Y-phenyl)-bis(4-aminophenyl)]methaneExcess benzaldehydeStoichiometric control (1:1 ratio)
Oxidized phthalide derivativesOver-oxidation of intermediatesUse milder oxidants (e.g., MnO2_2)
Source: .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-3-[(propan-2-yl)amino]benzoic acid
Reactant of Route 2
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2-Methyl-3-[(propan-2-yl)amino]benzoic acid

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